![molecular formula C11H7NO B2649224 3-Phenylfuran-2-carbonitrile CAS No. 1027085-03-5](/img/structure/B2649224.png)
3-Phenylfuran-2-carbonitrile
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Description
3-Phenylfuran-2-carbonitrile, also known as PFC, is a heterocyclic compound that belongs to the furan family. It has a molecular weight of 169.18 and a molecular formula of C11H7NO .
Synthesis Analysis
The synthesis of 3-Phenylfuran-2-carbonitrile involves the cathodic reduction of 2-bromo-2-cyanoacetophenone, which results in 5-amino-4-benzoyl-3-phenylfuran-2-carbonitrile in a one-pot reaction . This process is discussed in detail in the paper, and all secondary products are isolated and characterized .Physical And Chemical Properties Analysis
3-Phenylfuran-2-carbonitrile is a liquid at room temperature . It has a molecular weight of 169.18 . More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as 3-Phenylfuran-2-carbonitrile, have been found to have significant antibacterial activity . They are particularly effective against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Activity
In addition to their antibacterial properties, furan derivatives also exhibit antimicrobial activities . This is particularly important in the face of increasing microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .
Anticancer Activity
Furan derivatives have been found to have anticancer and antimicrobial activities . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .
Drug Design
The structural reactions of furan derivatives offer a wide range of prospects in the field of organic chemistry and medicinal chemistry . This makes them valuable in the design and development of new drugs .
Treatment of Multi-resistant Illnesses
The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds . Furan-containing compounds, such as 3-Phenylfuran-2-carbonitrile, could potentially be used to treat multi-resistant illnesses .
Materials Science
3-Phenylfuran-2-carbonitrile is a heterocyclic compound that belongs to the furan family. It has potential applications in the field of materials science, including biomedical materials, electronic materials, and energy materials.
properties
IUPAC Name |
3-phenylfuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPKEDMQDBENIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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